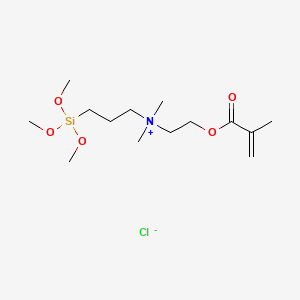
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE
Übersicht
Beschreibung
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is a versatile organosilane compound. It is known for its unique structure that combines both methacrylate and silane functionalities, making it useful in various applications, particularly in the fields of materials science and surface chemistry. This compound is often used as a coupling agent, adhesion promoter, and in the synthesis of functionalized polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE typically involves the following steps:
Reaction of Methacrylic Acid with 2-Dimethylaminoethanol: This step forms the methacryloyloxyethyl group.
Reaction with 3-Chloropropyltrimethoxysilane: The intermediate product from the first step is then reacted with 3-chloropropyltrimethoxysilane to introduce the silane functionality.
Quaternization: The final step involves quaternization with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as toluene or methanol are often used, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of water and subsequently condense to form siloxane bonds.
Quaternization: The compound can undergo further quaternization reactions with other alkyl halides.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis and Condensation: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Quaternization: Alkyl halides such as methyl chloride or ethyl bromide are common reagents.
Major Products
Polymers: Functionalized polymers with methacrylate backbones.
Siloxanes: Cross-linked siloxane networks.
Quaternary Ammonium Salts: Further quaternized ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methacrylate group can polymerize to form a stable polymer matrix, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds with silica or other metal oxides. This dual functionality allows it to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride: Similar structure but with a longer alkyl chain.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group instead of a trimethoxysilyl group.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Lacks the silane functionality.
Uniqueness
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is unique due to its combination of methacrylate and silane functionalities. This allows it to participate in both polymerization and silane coupling reactions, making it highly versatile for various applications in materials science and surface modification.
Eigenschaften
CAS-Nummer |
31681-13-7 |
|---|---|
Molekularformel |
C14H30ClNO5Si |
Molekulargewicht |
355.93 g/mol |
IUPAC-Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C14H30NO5Si.ClH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YZEPTPHNQLPQIU-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
31681-13-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Z 6031; A 186 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















